molecular formula C6H4ClIN2O2 B1358449 5-Chloro-4-iodo-2-nitroaniline CAS No. 335349-57-0

5-Chloro-4-iodo-2-nitroaniline

Cat. No.: B1358449
CAS No.: 335349-57-0
M. Wt: 298.46 g/mol
InChI Key: KWHURWOGZQWLTK-UHFFFAOYSA-N
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Description

5-Chloro-4-iodo-2-nitroaniline: is an organic compound with the molecular formula C6H4ClIN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, iodine, and nitro groups

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Chloro-4-iodo-2-nitroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, including CYP2C19 and CYP2C9 . These interactions are crucial as they can affect the metabolism of other compounds and drugs within the body. The inhibitory action of this compound on these enzymes can lead to altered metabolic pathways and potential drug-drug interactions.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cytochrome P450 enzymes can lead to changes in the expression of genes involved in metabolic processes . Additionally, this compound can affect cellular metabolism by altering the activity of enzymes that play a role in metabolic pathways, potentially leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of cytochrome P450 enzymes, inhibiting their activity . This inhibition can lead to a decrease in the metabolism of substrates that are normally processed by these enzymes. Furthermore, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins involved in gene regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored in a dark, dry place at temperatures between 2-8°C . Its stability can be affected by exposure to light and moisture, leading to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it continues to inhibit enzyme activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit cytochrome P450 enzymes without causing significant toxicity . At higher doses, it may lead to toxic effects, including liver damage and disruption of normal metabolic processes. These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various endogenous and exogenous compounds . The inhibition of these enzymes by this compound can lead to changes in metabolic flux and the accumulation of certain metabolites. This can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its effects. The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and solubility.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments within the cell, such as the endoplasmic reticulum, where cytochrome P450 enzymes are located . This targeting is facilitated by post-translational modifications and specific targeting signals that ensure the compound reaches its site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods emphasize high yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like chlorine, bromine, and sulfuric acid are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Nucleophilic Aromatic Substitution: Strong nucleophiles like dimethylamine in ethanol.

Major Products:

    Reduction: 5-Chloro-4-iodo-2-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness:

    Halogen Substitution: The presence of both chlorine and iodine atoms in 5-Chloro-4-iodo-2-nitroaniline makes it unique compared to other nitroanilines

Properties

IUPAC Name

5-chloro-4-iodo-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHURWOGZQWLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)I)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624688
Record name 5-Chloro-4-iodo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335349-57-0
Record name 5-Chloro-4-iodo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-chloro-2-nitroaniline (25 g, 145 mmol) in AcOH (250 mL) was added N-iodosuccinimide (32.6 g 145 mmol). The mixture was stirred overnight at 50° C., cooled to rt and filtered. The solid residue was washed with AcOH, water, saturated aqueous NaHCO3 and water, and then dried to afford the desired product as a brown solid, which was used in the next step without further purification.
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25 g
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32.6 g
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250 mL
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Synthesis routes and methods II

Procedure details

The title compound was prepared from 5-chloro-2-nitroaniline by iodination with iodine monochloride in HOAc/NaOAc according to the general procedure A (80° C.). Obtained as an orange solid.
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HOAc NaOAc
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Synthesis routes and methods III

Procedure details

To a solution of 5-chloro-2-nitroaniline (50 g, 289.74 mmol) in AcOH (200 ml) was added NIS (63 g, 280.02 mmol) with stirring overnight at room temperature. Then the solids were collected by filtration and washed with water (50 ml). The solid was dried in an oven under reduced pressure to afford 5-chloro-4-iodo-2-nitroaniline as a yellow solid (70 g, 81%). Next, to a solution of 5-chloro-4-iodo-2-nitroaniline (15 g, 50.26 mmol) in dioxane (200 ml) and water (20 ml) was added (4-chlorophenyl)boronic acid (15.7 g, 100.40 mmol), K3PO4 (21.2 g, 99.87 mmol) and Pd(PPh3)4 (3 g, 2.60 mmol) with stirring for 6 h at 95° C. maintained with an inert atmosphere of nitrogen. Then the resulting mixture was concentrated under vacuum to give a residue, which was purified by a silica gel column with 5%˜10% ethyl acetate in petroleum ether to afford 5-chloro-4-(4-chlorophenyl)-2-nitroaniline as a yellow solid (9 g, 63%). To a solution of 5-chloro-4-(4-chlorophenyl)-2-nitroaniline (12 g, 42.39 mmol) in ethanol (150 ml) was added hydrogen chloride (conc, 10 ml) to this was followed by the addition of Zn powder (16.6 g, 253.34 mmol) in portions at room temperature. The resulting solution was stirred for 4 h at 85° C. Then the resulting mixture was concentrated under vacuum, dissolved in water (200 ml) and extracted with ethyl acetate (3×200 ml). The combined organic layers was dried and concentrated under vacuum to give a residue, which was purified by a silica gel column with 10%˜20% ethyl acetate in petroleum ether to produce 4-chloro-5-(4-chlorophenyl)benzene-1,2-diamine as an off-white solid (8.7 g, 81%). Finally, a solution of 4-chloro-5-(4-chlorophenyl)benzene-1,2-diamine (7 g, 27.65 mmol) in heptafluorobutanoic acid (70 ml) was stirred for 1.5 h at 120° C. Then the mixture was poured into water (200 ml), adjusted pH value of the solution to 7 with aqueous sodium bicarbonate and extracted with ethyl acetate (3×200 ml). The combined organic layers was dried over anhydrous magnesium sulfate and concentrated under vacuum to give a residue, which was purified by a silica gel column with 5% ethyl acetate in petroleum ether to afford 5-chloro-6-(4-chlorophenyl)-2-(heptafluoropropyl)-1H-1,3-benzodiazole as an off-white solid (7.3977 g, 62%).
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50 g
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63 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5-chloro-4-iodo-2-nitroaniline a suitable starting material for benzimidazole synthesis?

A1: The research paper [] highlights that this compound possesses structural features beneficial for generating diverse benzimidazole derivatives. The presence of both chlorine and iodine substituents allows for selective functionalization at these positions. This enables the introduction of various substituents to the benzimidazole core, which is crucial for exploring structure-activity relationships and developing compounds with desired properties. Furthermore, the nitro group can be readily reduced to an amine, providing another handle for further derivatization. This versatility makes this compound a valuable building block in organic synthesis, particularly for generating diverse libraries of benzimidazole compounds.

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